molecular formula C7H9N7 B6975223 N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine

N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine

Cat. No.: B6975223
M. Wt: 191.19 g/mol
InChI Key: SPEBBSYRSYPLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine is a heterocyclic compound that contains both a tetrazole and a pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the tetrazole ring imparts unique properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine typically involves multicomponent reactions. One common method is the Ugi-azide reaction, which is a four-component condensation reaction. This method involves the reaction of an amine, an isocyanide, an aldehyde, and sodium azide in methanol at room temperature . The reaction proceeds through the formation of an imine intermediate, followed by intramolecular annulation and the Ugi-azide reaction to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-one.

    Reduction: Formation of this compound.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine involves its interaction with molecular targets in biological systems. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The compound can inhibit specific enzymes or bind to receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine is unique due to the presence of both the tetrazole and pyrazine rings, which impart distinct chemical and biological properties.

Properties

IUPAC Name

N-ethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N7/c1-2-8-6-4-9-5(3-10-6)7-11-13-14-12-7/h3-4H,2H2,1H3,(H,8,10)(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEBBSYRSYPLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(N=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.